molecular formula C17H16O4S2 B14173810 4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol CAS No. 923267-53-2

4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol

Cat. No.: B14173810
CAS No.: 923267-53-2
M. Wt: 348.4 g/mol
InChI Key: ZQARCCYSSQJKJI-UHFFFAOYSA-N
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Description

4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol is a complex organic compound characterized by the presence of furan rings, sulfanyl groups, and a benzene diol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where furan-2-ylmethyl thiol reacts with a suitable benzene diol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Shares the furan-2-ylmethyl sulfanyl group but differs in the core structure.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains furan rings but has a different core structure.

Uniqueness

4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol is unique due to its specific combination of furan rings, sulfanyl groups, and benzene diol core, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

923267-53-2

Molecular Formula

C17H16O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

4,6-bis(furan-2-ylmethylsulfanyl)-3-methylbenzene-1,2-diol

InChI

InChI=1S/C17H16O4S2/c1-11-14(22-9-12-4-2-6-20-12)8-15(17(19)16(11)18)23-10-13-5-3-7-21-13/h2-8,18-19H,9-10H2,1H3

InChI Key

ZQARCCYSSQJKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1SCC2=CC=CO2)SCC3=CC=CO3)O)O

Origin of Product

United States

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